2-Aminoethylmethyldimethoxysilane

Surface chemistry Silane hydrolytic stability Amine catalysis

2-Aminoethylmethyldimethoxysilane (CAS 115599-33-2; molecular formula C₅H₁₅NO₂Si, MW 149.26) is a monoamino-functional organosilane belonging to the dialkoxysilane subclass of silane coupling agents. It features a primary amine at the terminus of a two‑carbon (ethylene) spacer, a methyl group directly attached to silicon, and two hydrolyzable methoxy groups.

Molecular Formula C5H15NO2Si
Molecular Weight 149.26 g/mol
Cat. No. B11921174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminoethylmethyldimethoxysilane
Molecular FormulaC5H15NO2Si
Molecular Weight149.26 g/mol
Structural Identifiers
SMILESCO[Si](C)(CCN)OC
InChIInChI=1S/C5H15NO2Si/c1-7-9(3,8-2)5-4-6/h4-6H2,1-3H3
InChIKeyCZVSRHMBQDVNLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminoethylmethyldimethoxysilane – Monoamino-Dimethoxy Silane Coupling Agent Technical Baseline


2-Aminoethylmethyldimethoxysilane (CAS 115599-33-2; molecular formula C₅H₁₅NO₂Si, MW 149.26) is a monoamino-functional organosilane belonging to the dialkoxysilane subclass of silane coupling agents . It features a primary amine at the terminus of a two‑carbon (ethylene) spacer, a methyl group directly attached to silicon, and two hydrolyzable methoxy groups . This structural configuration places it at the intersection of three key molecular design axes—spacer length, alkoxy type, and number of hydrolyzable sites—each of which governs hydrolytic stability, interfacial architecture, and condensation behaviour in ways that are not interchangeable with the more common 3‑aminopropyl or trialkoxy analogs .

Why 2-Aminoethylmethyldimethoxysilane Cannot Be Swapped with Generic Aminopropyl or Trialkoxy Silanes


The common procurement assumption that any primary‑amine silane with methoxy groups can serve interchangeably is contradicted by mechanism‑level evidence. The two‑carbon ethylene spacer in 2‑aminoethylmethyldimethoxysilane precludes formation of the stable five‑membered cyclic intermediate that drives amine‑catalyzed siloxane hydrolysis in 3‑aminopropyl silanes [1]. Simultaneously, the presence of only two methoxy groups (rather than three) favours linear condensation architectures over rigid three‑dimensional networks, altering interfacial strength, flexibility, and crack resistance in the cured interphase [2] [3]. These are not marginal differences; they control whether a silane‑derived layer survives aqueous service, how it distributes stress across a composite interface, and what condensation by‑product (methanol vs. ethanol) is released—all of which bear directly on process safety, regulatory compliance, and in‑use durability.

2-Aminoethylmethyldimethoxysilane – Comparator-Based Quantitative Differentiation Evidence


C2 (Ethylene) Spacer Reduces Amine-Catalyzed Hydrolytic Detachment vs. C3 (Propylene) Spacer

3‑Aminopropyl silanes (general structure NH₂(CH₂)₃Si(OR)₃) undergo rapid amine‑catalyzed hydrolysis of surface siloxane bonds in water at 40 °C via a stable five‑membered cyclic intermediate; this mechanism has been directly confirmed for APTES and APTMS [1]. The 2‑aminoethyl spacer in 2‑aminoethylmethyldimethoxysilane (NH₂(CH₂)₂Si) would require formation of a four‑membered ring to achieve analogous intramolecular catalysis, which is kinetically disfavoured due to ring strain. The Smith & Chen study demonstrated that increasing the alkyl linker length between amine and silicon (to a six‑methylene spacer in AHAMTES) minimises amine‑catalyzed detachment, establishing linker length as a controlling parameter [1].

Surface chemistry Silane hydrolytic stability Amine catalysis

Dialkoxysilane (Two Methoxy Groups) Yields Higher Interfacial Strength Than Trialkoxysilane (Three Methoxy Groups)

Hamada et al. directly compared γ‑aminopropyldimethoxymethylsilane (APDS, a dialkoxysilane) with γ‑aminopropyltrimethoxysilane (APTS, a trialkoxysilane) on E‑glass fibres in an epoxy matrix. The interfacial stress transmissibility, measured by a modified single‑filament test, decreased in the rank order APDS > APDS/APTS mixtures > APTS, demonstrating that the linear condensation architecture of the dialkoxysilane produces a less crosslinked interphase that permits deeper resin penetration and more complete reaction between silane organofunctional groups and the matrix [1]. 2‑Aminoethylmethyldimethoxysilane, likewise a dialkoxysilane, is expected to generate a similar linear‑dominant interfacial architecture, in contrast to the rigid three‑dimensional network produced by trimethoxy analogs such as APTMS.

Composite interfaces Glass fiber sizing Interfacial stress transmissibility

Dialkoxysilane Enables Crack-Free Xerogel Formation vs. Trialkoxysilane-Induced Cracking

Zhu et al. demonstrated that (3‑aminopropyl)dimethoxymethylsilane (a dialkoxysilane) copolymerised with tetraethyl orthosilicate produces flexible linear Si–O–Si segments embedded within a rigid three‑dimensional siloxane network, yielding crack‑free xerogels after curing [1]. In contrast, consolidants based solely on tri‑alkoxysilanes or tetra‑alkoxysilanes develop shrinkage stress that causes cracking. The resulting crack‑free hybrid material achieved a Leeb hardness of 410 HL and compressive strength of 8.98 MPa on weathered stone [1]. 2‑Aminoethylmethyldimethoxysilane, possessing two methoxy groups, is structurally capable of generating analogous linear chain segments, offering the same crack‑mitigation advantage over trimethoxy silanes.

Sol-gel Stone conservation Siloxane consolidants

Methoxy Groups Hydrolyze Faster Than Ethoxy Groups – Process and Throughput Differentiation

¹H NMR kinetic studies of γ‑aminopropylsilanes demonstrated that the methoxy‑substituted silane (APTMS) hydrolyzes much faster than the ethoxy‑substituted analog (APTES) under comparable conditions [1]. This is consistent with the general class behaviour documented by BRB International: methoxylated silanes exhibit faster hydrolysis due to smaller steric bulk and higher polarity of the methoxy leaving group, and also show higher volatility, shorter shelf life, and release methanol (toxic, flammable) rather than ethanol [2]. 2‑Aminoethylmethyldimethoxysilane, bearing methoxy groups, shares the rapid‑hydrolysis profile, which can be either an advantage (faster curing, higher throughput) or a handling challenge (requires rigorous moisture exclusion during storage), depending on the application context.

Silane hydrolysis kinetics Alkoxy group reactivity Condensation control

Monoamino vs. Diamino Silanes – Reduced Basicity and Self-Condensation Control

The Aladdin Scientific classification of aminosilanes distinguishes monoamino types (containing only one primary amine site) from diamino types such as N‑(2‑aminoethyl)‑3‑aminopropyltrimethoxysilane (AEAPTMS), which contain both a primary and a secondary amine . The additional amine site in diamino silanes increases molecular polarity, the number of reactive sites, and the basicity of the silane, which accelerates both hydrolysis and self‑condensation in aqueous systems . This higher reactivity of diamino silanes can lead to reduced pot life in waterborne formulations and greater difficulty in controlling interphase thickness. As a monoamino silane, 2‑aminoethylmethyldimethoxysilane offers a simpler reactivity profile with only a single primary amine, making it more predictable in systems where controlled, incremental surface functionalisation is required.

Aminosilane reactivity Interphase control Shelf life

2-Aminoethylmethyldimethoxysilane – Evidence-Linked Application Scenarios for Procurement and Formulation


Aqueous-Phase Surface Functionalisation Requiring Extended Hydrolytic Stability

When silica, glass, or metal oxide surfaces must retain amine functionality during prolonged water exposure (e.g., biosensor chips, microfluidic devices, underwater coatings), the C2 ethylene spacer of 2‑aminoethylmethyldimethoxysilane is mechanistically predicted to resist amine‑catalyzed detachment better than 3‑aminopropyl silanes (APTES, APTMS) that readily form a hydrolytically active five‑membered cyclic intermediate [4]. This makes it a candidate for applications where APTES‑ or APTMS‑derived layers are known to fail by gradual loss of surface amine density in aqueous media.

Glass- or Mineral-Filled Polymer Composites Requiring Maximum Interfacial Stress Transfer

In glass‑fibre‑reinforced epoxy, polyester, or polyamide composites, the dialkoxy structure (two Si–OCH₃ groups) yields a less crosslinked, more penetrable silane interphase that enables deeper resin diffusion and more complete reaction between the amine and the matrix, as demonstrated by the APDS > APTS interfacial strength ranking [4]. 2‑Aminoethylmethyldimethoxysilane is structurally positioned to achieve this higher interfacial stress transmissibility compared to trimethoxy silane counterparts, improving composite mechanical performance.

Flexible, Crack-Resistant Siloxane Coatings and Consolidants

For thin‑film coatings, stone consolidants, or sealants where curing shrinkage leads to cracking, the linear Si–O–Si chain segments produced by condensation of a dialkoxysilane mitigate shrinkage stress, as evidenced by the crack‑free xerogels obtained from (3‑aminopropyl)dimethoxymethylsilane–TEOS hybrids (Leeb hardness 410 HL, compressive strength 8.98 MPa) [4]. 2‑Aminoethylmethyldimethoxysilane can serve as the flexible linear‑segment precursor in similar hybrid formulations, providing crack resistance that trialkoxysilane‑only systems cannot deliver.

Rapid-Cure Adhesion Promotion Where Methanol Byproduct Is Acceptable Under Controlled Ventilation

When process speed is prioritised and engineering controls for methanol vapour are in place, the methoxy groups of 2‑aminoethylmethyldimethoxysilane enable faster hydrolysis and condensation than ethoxy analogs [4], reducing cure time in primer formulations, glass treatments, and fast‑bonding assembly operations. This differentiates it from ethoxy silanes that offer slower, more controlled hydrolysis [5] but at the expense of throughput.

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